molecular formula C12H9F6NO2 B13430248 3-benzyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one

3-benzyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one

Cat. No.: B13430248
M. Wt: 313.20 g/mol
InChI Key: ODWYYAOKVJPSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. The presence of trifluoromethyl groups often imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one typically involves the reaction of benzylamine with a suitable trifluoromethyl-containing reagent under controlled conditions. One common method is the cyclization of N-benzyl-N-(trifluoromethyl)carbamoyl chloride with an appropriate base.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-benzyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.

    Tedizolid: Another oxazolidinone antibiotic with similar properties to linezolid.

Uniqueness

3-benzyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one is unique due to the presence of two trifluoromethyl groups, which can significantly alter its chemical and biological properties compared to other oxazolidinones.

Properties

Molecular Formula

C12H9F6NO2

Molecular Weight

313.20 g/mol

IUPAC Name

3-benzyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H9F6NO2/c13-11(14,15)10(12(16,17)18)7-19(9(20)21-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

ODWYYAOKVJPSAK-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1CC2=CC=CC=C2)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.